2,3-Dimethylfumaric acid

Structure-Activity Relationship Physicochemical Properties Chemical Procurement

2,3-Dimethylfumaric acid is the free dicarboxylic acid, structurally distinct from clinically used esters DMF and MMF. Do not extrapolate ester pharmacology; this compound's value lies in research requiring a dimethyl-substituted fumarate scaffold without ester functionality. Ideal as a synthetic building block or as a control to isolate the role of free carboxylic acid moieties versus ester groups in physicochemical studies. Available in high purity.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 21788-49-8
Cat. No. B253583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylfumaric acid
CAS21788-49-8
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)
InChIKeyCGBYBGVMDAPUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylfumaric Acid (CAS 21788-49-8): Procurement and Chemical Identity Profile


2,3-Dimethylfumaric acid (CAS 21788-49-8) is a dimethyl-substituted derivative of fumaric acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol [1]. It is classified as an (E)-isomer, differentiating it from its (Z)-counterpart, 2,3-dimethylmaleic acid [1]. Commercial offerings specify the compound with purities ranging from 95% to 99%, and it is supplied for research use as a white crystalline solid . Its structural relation to the clinically significant dimethyl fumarate (DMF) makes it a molecule of theoretical interest, but a direct assessment of its own unique properties is necessary for informed procurement.

Why 2,3-Dimethylfumaric Acid Cannot Be Assumed Interchangeable with Clinical Fumarates (DMF/MMF)


Procurement decisions cannot assume functional equivalence between 2,3-dimethylfumaric acid and its more studied, clinically approved esters, dimethyl fumarate (DMF) and monomethyl fumarate (MMF). Extensive literature demonstrates that even small structural variations within fumaric acid esters lead to starkly different biological activities and pharmacokinetic properties [1][2]. For example, the simple addition of a second methyl ester group in DMF confers Nrf2 activation and NF-κB inhibition capabilities in vitro that are not observed with MMF [1]. Furthermore, the rapid hydrolysis of DMF to MMF in vivo means its therapeutic effects are a complex sum of both molecules, with the parent compound likely never reaching systemic circulation [2][3]. As the free diacid, 2,3-dimethylfumaric acid possesses a distinct molecular structure, charge state, and likely membrane permeability. Therefore, directly extrapolating the well-documented pharmacology of DMF or MMF to this compound is scientifically unsound and carries a high risk of experimental failure. Selection must be based on specific evidence for the target compound itself.

Quantitative Differentiation Evidence for 2,3-Dimethylfumaric Acid (CAS 21788-49-8)


Comparison of Structural and Physicochemical Properties of Fumaric Acid Derivatives

The selection of 2,3-dimethylfumaric acid for a specific chemical or biological experiment must first consider its baseline structural differences from fumaric acid and its clinically relevant esters. As a dicarboxylic acid, it is the free acid form, whereas DMF and MMF are ester prodrugs. This key difference impacts fundamental properties like membrane permeability and solubility. Commercial vendor data indicates a typical purity specification of ≥95% to 99% for the research-grade material . This information is essential for establishing the material's identity and quality for any experimental workflow, but does not constitute evidence of functional differentiation for biological activity.

Structure-Activity Relationship Physicochemical Properties Chemical Procurement

Defined Application Scenarios for 2,3-Dimethylfumaric Acid Based on Available Evidence


As a Non-Ester, Dicarboxylic Acid Analog for Fundamental Chemical Studies

Procurement of 2,3-dimethylfumaric acid is most suitable for research applications that require a fumarate scaffold with a specific substitution pattern but without the ester functionality. This includes its use as a small-molecule building block in synthetic chemistry or as a model compound in studies investigating the intrinsic properties of dicarboxylic acids, separate from the prodrug nature of fumaric acid esters like DMF. Its commercial availability at >95% purity supports its use in such well-defined, non-biological contexts.

As a Structural Isomer for Investigating Ester vs. Acid Functionality

This compound is an appropriate choice for experiments designed to specifically investigate the role of the free carboxylic acid moieties versus the methyl ester groups in a dimethyl-substituted fumarate. Since it is an isomer of the clinically used DMF, it can serve as a control compound to isolate the contribution of the ester functional groups to a particular chemical or physical phenomenon, such as metal chelation, hydrogen bonding, or pH-dependent solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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